molecular formula C12H14ClNO3 B14183343 Methyl (2r)-2-(4-chlorophenyl)morpholine-4-carboxylate CAS No. 920802-69-3

Methyl (2r)-2-(4-chlorophenyl)morpholine-4-carboxylate

Cat. No.: B14183343
CAS No.: 920802-69-3
M. Wt: 255.70 g/mol
InChI Key: JVQHYOKECKJUAN-NSHDSACASA-N
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Description

Methyl (2r)-2-(4-chlorophenyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a chlorophenyl group attached to the morpholine ring, which is further esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2r)-2-(4-chlorophenyl)morpholine-4-carboxylate typically involves the reaction of 4-chlorophenylmorpholine with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the esterification process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl (2r)-2-(4-chlorophenyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group in the presence of catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

Methyl (2r)-2-(4-chlorophenyl)morpholine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2r)-2-(4-chlorophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The chlorophenyl group may interact with enzymes or receptors, modulating their activity. The morpholine ring can influence the compound’s binding affinity and selectivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Methyl (2r)-2-(4-chlorophenyl)morpholine-4-carboxylate can be compared with other morpholine derivatives and chlorophenyl compounds. Similar compounds include:

    Methyl (2r)-2-(4-bromophenyl)morpholine-4-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Methyl (2r)-2-(4-fluorophenyl)morpholine-4-carboxylate: Contains a fluorine atom in place of chlorine.

    Methyl (2r)-2-(4-methylphenyl)morpholine-4-carboxylate: Features a methyl group instead of chlorine.

Properties

CAS No.

920802-69-3

Molecular Formula

C12H14ClNO3

Molecular Weight

255.70 g/mol

IUPAC Name

methyl (2R)-2-(4-chlorophenyl)morpholine-4-carboxylate

InChI

InChI=1S/C12H14ClNO3/c1-16-12(15)14-6-7-17-11(8-14)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3/t11-/m0/s1

InChI Key

JVQHYOKECKJUAN-NSHDSACASA-N

Isomeric SMILES

COC(=O)N1CCO[C@@H](C1)C2=CC=C(C=C2)Cl

Canonical SMILES

COC(=O)N1CCOC(C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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